![molecular formula C8H6FN3O B2688138 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine CAS No. 1219584-94-7](/img/structure/B2688138.png)
3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine
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Description
3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine, also known as FOA, is a heterocyclic organic compound. It has been widely used in scientific research due to its unique properties. FOA has a five-membered ring that contains both nitrogen and oxygen atoms. This compound is an important tool in studying biological processes and has been used to investigate various biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis
The compound “3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine” can be used in organic synthesis. For instance, it was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine . The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .
Development of New Drugs
Organofluorine bioactive compounds have accounted for 5–15% of the annual number of new drugs approved on the world pharmaceutical market . Fluorinated heterocyclic compounds, including pyrazoles, are often found among biorelevant structures . Therefore, “3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine” could potentially be used in the development of new drugs.
Tyrosinase Inhibition
The 4-fluorobenzyl moiety might be effective in interactions with the catalytic site of tyrosinase from Agaricus bisporus (AbTYR) . Therefore, “3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine” could potentially be used as a tyrosinase inhibitor, which could have applications in pharmaceutical and cosmetic industries .
properties
IUPAC Name |
3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTCXNQNMSEVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine | |
CAS RN |
1219584-94-7 |
Source
|
Record name | 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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